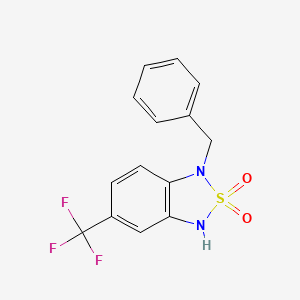

1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide

Description

Properties

IUPAC Name |

1-benzyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2S/c15-14(16,17)11-6-7-13-12(8-11)18-22(20,21)19(13)9-10-4-2-1-3-5-10/h1-8,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPJBPFSFNWYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of benzylamine with a trifluoromethyl-substituted benzothiadiazole precursor in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

Medicine: It is studied for its potential use in the treatment of various diseases, including bacterial infections and cancer.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit bacterial DNA gyrase, resulting in the inhibition of bacterial replication. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dihydro-2,1,3-benzothiadiazole-2,2-dioxides (Merck Derivatives)

- Structural Similarities : Share the benzothiadiazole dioxide core but differ in substituents. Merck’s derivatives feature aryl/heteroaryl groups at C-5 and lipophilic groups (e.g., 2,2-difluorocyclopropylmethyl) at N-1 .

- Functional Differences: Bioactivity: Merck’s compounds exhibit EC₅₀ < 1.5 µM in FLIPR (calcium flux) and GTPγS (G-protein activation) assays, suggesting utility in GPCR-targeted drug discovery. The trifluoromethyl group in the target compound may enhance metabolic stability compared to Merck’s difluorocyclopropylmethyl substituent .

3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide (Bentazon)

- Structural Differences: Bentazon replaces the thiadiazole ring with a thiadiazinone system and includes an isopropyl group.

- Reactivity: The thiadiazinone core in bentazon is less aromatic than the thiadiazole dioxide, reducing resonance stabilization and altering degradation pathways.

2-Methyl-3-butyn-2-ol-derived Benzoxadiazoles

- Core Heteroatom Variation : Benzoxadiazoles (oxygen instead of sulfur) exhibit weaker electron-withdrawing effects, leading to higher HOMO/LUMO gaps.

- Synthetic Routes : Palladium/copper-mediated cross-coupling in benzoxadiazole synthesis () could parallel methods for introducing substituents in the target compound. However, sulfur’s larger atomic radius in benzothiadiazoles may necessitate adjusted reaction conditions .

Data Table: Key Properties of Benzothiadiazole Dioxide Derivatives

Research Findings and Implications

- Electronic Properties : The -CF₃ group in the target compound reduces π-electron density, making it a candidate for electron-transport layers in organic electronics (cf. conjugated polymers in ) .

- Medicinal Potential: Structural parallels to Merck’s derivatives suggest possible activity in signal transduction pathways, though in vitro assays are needed to confirm potency .

- Synthetic Challenges : Introducing the benzyl group may require careful optimization of coupling reagents to avoid steric hindrance, as seen in benzoxadiazole syntheses .

Biological Activity

1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core with a trifluoromethyl group and a benzyl substituent. Its molecular formula is C11H8F3N2O2S, and it has notable physicochemical properties that influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with benzyl and trifluoromethyl groups. The synthetic route may vary depending on the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the benzothiadiazole family. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis.

Table 1: Cytotoxicity Data of Related Compounds

The proposed mechanism for the biological activity includes:

- Inhibition of MMPs : The compound binds to the active sites of MMP-2 and MMP-9, leading to reduced tumor invasion and angiogenesis.

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of benzothiadiazole derivatives in preclinical models:

- Study on MCF-7 Cells : A study evaluated the effect of a similar compound on MCF-7 breast cancer cells, showing significant inhibition of cell proliferation at concentrations as low as 10 µM over 72 hours.

- In Vivo Models : In vivo assays using chick chorioallantoic membrane (CAM) showed that treatment with these compounds significantly decreased tumor growth by inhibiting angiogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.